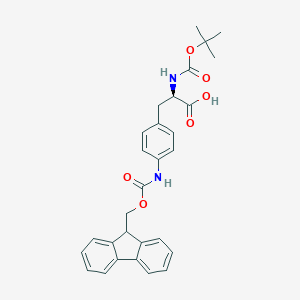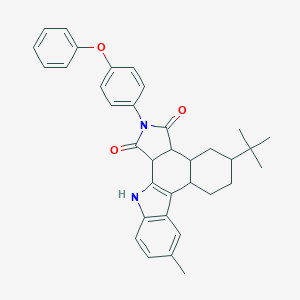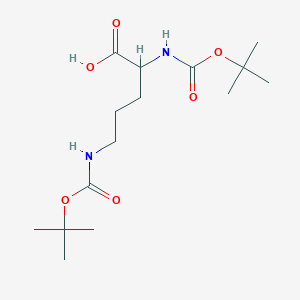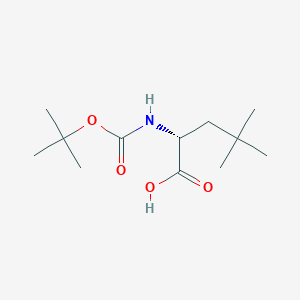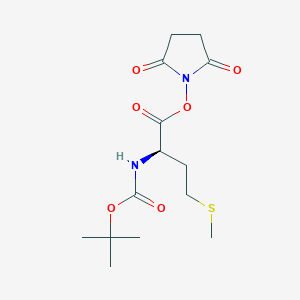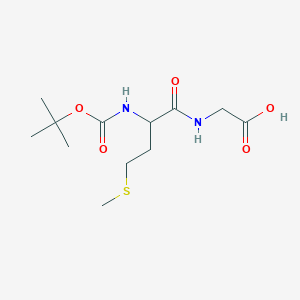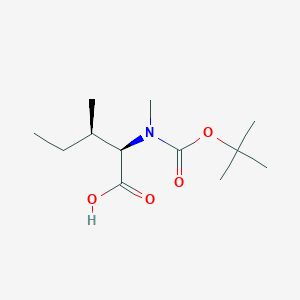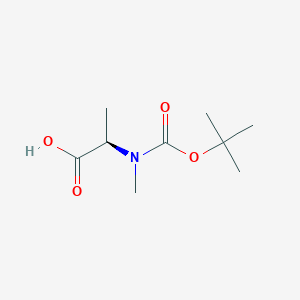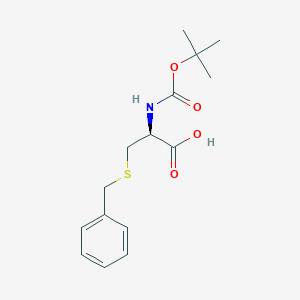
N-Boc-S-benzyl-D-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Boc-S-benzyl-D-cysteine” is a derivative of cysteine . It is used for research purposes and is not sold to patients . This compound is recognized as an ergogenic dietary substance, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Synthesis Analysis
The synthesis of “this compound” involves the stepwise lengthening of the chain according to the repetitive N, O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route requires no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .
Molecular Structure Analysis
The molecular weight of “this compound” is 311.40, and its formula is C15H21NO4S . The structure of this compound is complex due to the presence of multiple functional groups.
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. It is used as an N-terminal protected reagent in the synthesis of peptides and proteins containing cysteine residues . The Boc group in this compound can be cleaved by mild acidolysis .
Scientific Research Applications
Cysteine in Organic Synthesis
Cysteine plays a pivotal role in organic synthesis, serving as a versatile amino acid for selective chemical modifications of proteins. Its reactivity facilitates various organic reactions, including addition, condensation, substitution, and oxidation. The study by Darroudi and Ziarani (2021) highlights cysteine's utility in organic synthesis, emphasizing its importance in modifying proteins for biochemical applications. This context suggests potential applications for N-Boc-S-benzyl-D-cysteine in facilitating selective modifications in synthetic chemistry, leveraging its protected form to enhance specificity and yield in reactions involving cysteine residues (Darroudi & Ziarani, 2021).
Antioxidant and Therapeutic Roles
Cysteine derivatives, including this compound, may have implications in therapeutic applications due to their role in replenishing glutathione (GSH), a critical antioxidant. Studies have explored N-acetylcysteine (NAC) for its antioxidant capabilities, particularly in diseases characterized by oxidative stress or GSH depletion. For instance, Rushworth and Megson (2014) discuss NAC's ability to act as a precursor for GSH synthesis, offering insights into how this compound could be utilized in research aimed at developing antioxidant therapies or studying GSH's role in cellular protection (Rushworth & Megson, 2014).
Future Directions
The future directions of “N-Boc-S-benzyl-D-cysteine” could involve its use in the synthesis of more complex peptides and proteins. Its role in influencing the secretion of anabolic hormones and enhancing mental performance during stress-related tasks suggests potential applications in the fields of exercise physiology and stress management .
Mechanism of Action
Target of Action
N-Boc-S-benzyl-D-cysteine is a derivative of the amino acid cysteine . As an amino acid derivative, it can interact with various biological targets, particularly proteins and enzymes that recognize or are modulated by cysteine.
Biochemical Pathways
Amino acids and their derivatives, including this compound, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Result of Action
Given its potential role as an ergogenic supplement, it may contribute to enhanced physical performance and recovery . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially influence its stability and activity. For instance, it should be stored in a dry place, away from moisture, and at -20°C for long-term storage
Biochemical Analysis
Biochemical Properties
N-Boc-S-benzyl-D-cysteine, as a cysteine derivative, may participate in biochemical reactions involving cysteine residues in proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, given the known roles of cysteine in these processes
Properties
IUPAC Name |
(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVORPLRHYROAA-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-28-0 |
Source


|
| Record name | N-tert-Butyloxycarbonyl-S-benzylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
